Dutogliptin has been investigated for the treatment of Diabetes Mellitus, Type II. Dutogliptin is a potent, water soluble, selective and orally bioavailable, boronic acid-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Dutogliptin irriversibly binds to DPP-4.
Related Compounds
Sitagliptin
Compound Description: Sitagliptin (MK-0431) is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, leading to improved blood sugar control. [, ] Relevance: Like Dutogliptin, Sitagliptin is a member of the gliptin class of drugs, which are all DPP-4 inhibitors. These compounds share a similar mechanism of action and are used for the same therapeutic purpose. [, ]
Saxagliptin
Compound Description: Saxagliptin is another selective DPP-4 inhibitor used as an oral antihyperglycemic agent in the management of type 2 diabetes mellitus. It exhibits a long duration of action, allowing for once-daily dosing. [] Relevance: Saxagliptin shares the same mechanism of action as Dutogliptin, inhibiting DPP-4 to enhance incretin activity and improve glycemic control in type 2 diabetes. []
Vildagliptin (LAF237)
Compound Description: Vildagliptin (LAF237) is a potent and selective DPP-4 inhibitor known for its ability to improve glycemic control in patients with type 2 diabetes mellitus. It has a distinct chemical structure compared to other gliptins. [, ]Relevance: Like Dutogliptin, Vildagliptin targets DPP-4 and enhances incretin hormone levels. Despite structural differences, both drugs belong to the gliptin class and are used for managing type 2 diabetes. [, ]
Linagliptin (BI-1356)
Compound Description: Linagliptin (BI-1356) stands out among gliptins for its predominantly non-renal excretion, making it a suitable option for patients with renal impairment. It effectively inhibits DPP-4, improving glycemic control in type 2 diabetes. [, , ] Relevance: Both Linagliptin and Dutogliptin belong to the DPP-4 inhibitor class, sharing a similar mechanism of action. Linagliptin's unique excretion profile differentiates it from Dutogliptin in terms of dosing considerations in patients with kidney problems. [, , ]
Alogliptin
Compound Description: Alogliptin is a highly selective DPP-4 inhibitor used in the treatment of type 2 diabetes. It is well-tolerated and exhibits a low risk of hypoglycemia, making it a valuable therapeutic option. [, , ] Relevance: Alogliptin and Dutogliptin belong to the same drug class, targeting DPP-4 to achieve glycemic control. Both are considered effective and safe for managing type 2 diabetes. [, , ]
Metformin
Compound Description: Metformin is a widely used oral antihyperglycemic agent belonging to the biguanide class. It improves insulin sensitivity, reduces hepatic glucose production, and enhances glucose uptake. [, ]Relevance: Although structurally different from Dutogliptin, Metformin is often co-administered with DPP-4 inhibitors, including Dutogliptin, to achieve better glycemic control in patients with type 2 diabetes. Studies have shown that the combination of these drugs is safe and effective. [, ]
Filgrastim (G-CSF)
Compound Description: Filgrastim is a recombinant granulocyte colony-stimulating factor (G-CSF) used to stimulate the production and release of neutrophils from the bone marrow. It is used in various clinical settings, including cancer treatment and stem cell transplantation. [, ] Relevance: Studies have investigated the combined use of Filgrastim and Dutogliptin for their potential synergistic effects in promoting cardiac repair after myocardial infarction. While these compounds have distinct mechanisms, their combination aims to enhance endogenous repair processes. [, ]
Bortezomib
Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. It contains a boronic acid moiety, which is essential for its mechanism of action. [, ] Relevance: Although used for different therapeutic purposes, Bortezomib is structurally related to Dutogliptin due to the presence of a boronic acid group. This shared feature highlights the versatility of boronic acid-containing compounds in medicinal chemistry. [, ]
Ixazomib
Compound Description: Ixazomib is an orally available proteasome inhibitor used in the treatment of multiple myeloma. Like Bortezomib, it contains a boronic acid group, which is crucial for its activity. []Relevance: Ixazomib's structural similarity to Bortezomib, both containing a boronic acid moiety, emphasizes the importance of this chemical group in drug design. It also highlights the diverse applications of boronic acid-containing compounds, even though Ixazomib and Dutogliptin have distinct therapeutic targets. []
Carmegliptin
Compound Description: Carmegliptin is another DPP-4 inhibitor researched for its potential as an antidiabetic agent. []Relevance: Similar to Dutogliptin, Carmegliptin falls under the category of gliptins. These drugs share the same mechanism of action by inhibiting DPP-4 to regulate blood sugar levels in individuals with type 2 diabetes. []
Melogliptin
Compound Description: Melogliptin is a DPP-4 inhibitor investigated for its potential use in the treatment of type 2 diabetes. []Relevance: Belonging to the gliptin class of drugs, Melogliptin, like Dutogliptin, acts by inhibiting DPP-4, ultimately aiding in blood sugar control for individuals with type 2 diabetes. []
Gemigliptin
Compound Description: Gemigliptin is a DPP-4 inhibitor that has been studied for its use in treating type 2 diabetes. [, ] Relevance: Like Dutogliptin, Gemigliptin is a DPP-4 inhibitor, sharing the same mechanism of action for managing type 2 diabetes. Both belong to the gliptin class of antidiabetic medications. [, ]
Source and Classification
Dutogliptin is classified as a dipeptidyl peptidase-4 inhibitor, a class of medications that help control blood sugar levels in patients with type 2 diabetes. It is derived from the boronic acid class of compounds and is designed to mimic the natural substrate of the Dipeptidyl Peptidase-4 enzyme, effectively inhibiting its activity. This inhibition leads to increased levels of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which are crucial for insulin secretion and glucose regulation .
Synthesis Analysis
The synthesis of Dutogliptin involves several key steps:
Starting Materials: The synthesis begins with the preparation of specific pyrrolidine derivatives.
Reactions: The initial reaction involves the formation of a boronic acid derivative, which is critical for the subsequent steps. The reaction mixture typically includes water, sulfuric acid, and toluene under controlled conditions.
Isolation: After completing the reactions, the product is isolated using extraction techniques involving organic solvents like ethyl acetate and heptane. The final purification often involves lyophilization or crystallization processes to yield Dutogliptin tartrate as a white solid .
The detailed method includes stirring at specific temperatures (room temperature or slightly elevated) for defined periods (ranging from 15 minutes to several hours) to ensure complete reaction and optimal yield .
Molecular Structure Analysis
Dutogliptin has a complex molecular structure characterized by:
Chemical Formula: C18H26B2N2O5
Molecular Weight: Approximately 358.32 g/mol
Structural Features: The molecule contains a boron atom integrated into a cyclic structure that enhances its binding affinity to the Dipeptidyl Peptidase-4 enzyme. The presence of multiple stereocenters contributes to its biological activity .
The structural analysis can be further supported by techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into its three-dimensional conformation and spatial arrangement of functional groups .
Chemical Reactions Analysis
Dutogliptin participates in various chemical reactions primarily related to its mechanism of action as an enzyme inhibitor:
Inhibition Reaction: It forms non-covalent interactions with the active site of Dipeptidyl Peptidase-4, preventing the enzyme from cleaving incretin hormones.
Transesterification: During synthesis, transesterification reactions are utilized to convert intermediate compounds into the active form of Dutogliptin .
Stability Studies: Thermogravimetric analysis can reveal stability under different thermal conditions, ensuring that the compound remains effective during storage .
Mechanism of Action
Dutogliptin functions by selectively inhibiting Dipeptidyl Peptidase-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme:
Increased Incretin Levels: Elevated levels of these hormones lead to enhanced insulin secretion from pancreatic beta cells in response to meals.
Decreased Glucagon Secretion: It also reduces glucagon release from alpha cells, which helps lower hepatic glucose production.
Improved Glycemic Control: This dual action results in better blood glucose control without causing significant hypoglycemia .
Physical and Chemical Properties Analysis
Dutogliptin exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white crystalline solid.
Solubility: Soluble in water and various organic solvents; solubility can be influenced by pH levels.
Melting Point: The melting point range can vary but generally falls within a specific range indicative of purity.
These properties are essential for determining formulation strategies for pharmaceutical applications .
Applications
Dutogliptin is primarily used in clinical settings for:
Management of Type 2 Diabetes Mellitus: It helps in controlling blood sugar levels in patients who may not achieve adequate control with diet and exercise alone.
Combination Therapy: Often used in conjunction with other antidiabetic agents to enhance glycemic control.
Research Applications: Investigated for potential benefits in other conditions such as type 1 diabetes mellitus due to its effects on incretin levels .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.